molecular formula C15H15F6N3O B2981364 1-[[4-(Trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol CAS No. 680594-01-8

1-[[4-(Trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol

Katalognummer: B2981364
CAS-Nummer: 680594-01-8
Molekulargewicht: 367.295
InChI-Schlüssel: AAHDYZXSWPDJTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[[4-(Trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule incorporates two distinct trifluoromethyl groups—one on a phenyl ring and another on a pyrazole ring—a configuration known to significantly alter the physicochemical properties of lead compounds in drug discovery . The trifluoromethyl (-CF3) group is a privileged pharmacophore in medicinal chemistry due to its high electronegativity, lipophilicity, and metabolic stability. Its introduction into a molecule can enhance membrane permeability, improve binding affinity to biological targets, and increase overall bioavailability . Compounds featuring trifluoromethyl-substituted pyrazoles, similar to the pyrazole moiety in this molecule, have demonstrated promising and potent biological activities in recent studies. These activities include serving as growth inhibitors of Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis , and exhibiting bactericidal effects in time-kill assays . Furthermore, such trifluoromethylpyrazole-tethered derivatives have shown significant in vitro cytostatic activities against a diverse panel of human cancer cell lines, including leukemia, colon, and breast cancer models, with reported GI50 values in the low micromolar range . The propan-2-ol linker with a secondary amine in the structure may contribute to potential hydrogen bonding interactions with biological targets, influencing the compound's mechanism of action. Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or as a core scaffold for developing novel therapeutic agents in antimicrobial and oncology research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F6N3O/c16-14(17,18)11-3-1-10(2-4-11)7-22-8-12(25)9-24-6-5-13(23-24)15(19,20)21/h1-6,12,22,25H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHDYZXSWPDJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(CN2C=CC(=N2)C(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-[[4-(trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article synthesizes current research findings, case studies, and data on its biological effects.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13H14F6N2O
  • Molecular Weight : 320.25 g/mol

The presence of trifluoromethyl groups is significant as they often enhance the biological activity of organic compounds by increasing lipophilicity and metabolic stability.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. Specifically, derivatives similar to 1-[[4-(trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol have shown promising results against various bacterial strains.

  • Gram-positive Bacteria : Compounds with similar structures demonstrated significant inhibitory effects against Staphylococcus aureus and Enterococcus faecalis. For instance, a study reported a low minimum inhibitory concentration (MIC) for certain trifluoromethyl phenyl derivatives, indicating potent bactericidal activity .
  • Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects may involve disruption of bacterial cell walls or interference with metabolic pathways, although specific mechanisms for this compound require further elucidation.

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro studies indicated efficacy against Candida albicans and Candida krusei, with varying degrees of effectiveness based on concentration .

Study 1: Antimicrobial Efficacy

A comprehensive study synthesized a series of pyrazole derivatives, including those related to the target compound. These derivatives exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

CompoundMIC (µg/mL)Target Bacteria
A8Staphylococcus aureus
B16Enterococcus faecalis
C32Escherichia coli
D4Candida albicans

Study 2: Structure-Activity Relationship

Another research effort focused on understanding the structure-activity relationship (SAR) of trifluoromethyl-containing pyrazoles. The findings indicated that variations in substituents significantly impacted biological activity, emphasizing the role of the trifluoromethyl group in enhancing potency .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules from the evidence:

Compound Molecular Formula Key Features Pharmacological Implications Reference
Target Compound C₁₅H₁₅F₆N₃O (inferred) Two CF₃ groups (phenyl + pyrazole), methylamino-propanol chain Enhanced metabolic stability; balanced lipophilicity and solubility for CNS penetration N/A
4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]anil C₁₁H₁₀F₃N₃ Single CF₃ on pyrazole; lacks propanol chain Reduced solubility; potential for peripheral target engagement
3-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)propan-1-ol C₁₃H₁₂F₃NOS Thiazole core with CF₃-phenyl; primary propanol chain Thiazole’s sulfur atom may alter electronic properties; lower molecular weight (287.3 g/mol)
(2R)-1-(Dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol C₂₂H₂₃F₄N₅O₂ Pyrimidine core, dimethylamino group, multiple aromatic/fluorine substituents High molecular weight (465.4 g/mol); likely limited blood-brain barrier penetration
5-fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one C₃₂H₂₈F₄N₆O₃ Fused pyrazolo-pyrimidine and chromenone systems; multiple fluorines High complexity (MW 600.2 g/mol); potential kinase inhibition with restricted bioavailability
1-(2-cyanoacetyl)piperidine-4-carboxamide C₉H₁₃N₃O₂ Piperidine core with cyanoacetyl group Polar functional groups may improve solubility but reduce membrane permeability

Key Observations :

Trifluoromethyl Groups: The target compound’s dual CF₃ groups distinguish it from analogs with single CF₃ (e.g., ) or none (e.g., ). CF₃ enhances resistance to oxidative metabolism and improves binding to hydrophobic pockets .

Heterocyclic Cores : Pyrazole (target) vs. thiazole () or pyrimidine () alters electronic profiles. Pyrazole’s nitrogen-rich structure may favor hydrogen bonding with targets like kinases.

Side Chains: The methylamino-propanol chain in the target compound contrasts with primary amines () or bulky chromenone systems (). Methylamino may improve solubility and reduce off-target interactions compared to dimethylamino ().

Molecular Weight : The target’s inferred MW (~387 g/mol) is lower than fused-ring analogs (e.g., 600 g/mol in ), suggesting better bioavailability and CNS penetration.

Research Findings and Functional Insights

  • Metabolic Stability : CF₃ groups in the target compound likely reduce CYP450-mediated metabolism, as seen in similar fluorinated pyrazoles .
  • Solubility: The propanol chain and methylamino group may enhance aqueous solubility compared to thiazole-based analogs (e.g., ).
  • Target Selectivity : The pyrazole core’s geometry may confer selectivity for receptors over kinases, unlike pyrazolo-pyrimidine derivatives (e.g., ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.